3,4-Dimethylphenyl 2H-chromene-3-carboxylate
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Overview
Description
3,4-Dimethylphenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of 2H-chromenes. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, materials science, and organic synthesis . The structure of this compound consists of a chromene ring fused with a carboxylate group and a 3,4-dimethylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . This method is efficient and avoids the need for traditional recrystallization and chromatographic purification.
Industrial Production Methods
Industrial production of 2H-chromenes, including this compound, often involves multi-component reactions that are scalable and environmentally friendly . The use of green solvents and catalysts, such as ionic liquids and lipase enzymes, is common in industrial settings to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-Dimethylphenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to enzymes, receptors, and other proteins . The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the 3,4-dimethylphenyl group.
4H-chromene derivatives: Compounds with a different arrangement of the chromene ring, exhibiting distinct biological activities.
Uniqueness
3,4-Dimethylphenyl 2H-chromene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its biological activity and specificity . This structural modification allows for a broader range of applications and improved efficacy in various research and industrial settings .
Properties
Molecular Formula |
C18H16O3 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-12-7-8-16(9-13(12)2)21-18(19)15-10-14-5-3-4-6-17(14)20-11-15/h3-10H,11H2,1-2H3 |
InChI Key |
UVYPUIJPOMRZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2)C |
Origin of Product |
United States |
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